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  • Product: 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid
  • CAS: 223123-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 4-(2,2-Dicarboethoxy-pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. This compound holds significant potential as a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The guide details a multi-step synthesis commencing with the bromination of p-toluic acid, followed by esterification, malonic ester alkylation, and concluding with a critical selective deprotection step. Each stage is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and justifications for the selected reagents and conditions. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering both a practical laboratory guide and a deeper understanding of the synthetic strategy.

Introduction

Substituted phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The title compound, 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, is a bespoke molecule designed with functionalities that allow for diverse subsequent chemical transformations. The presence of a free carboxylic acid on the phenylacetic moiety, combined with the geminal diester of the malonate group, offers orthogonal handles for further molecular elaboration. This makes it a valuable building block for the synthesis of complex molecules, including but not limited to, novel non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and ligands for targeted drug delivery systems.

This guide delineates a logical and robust synthetic pathway, emphasizing experimental reproducibility and scalability. The chosen route leverages well-established and reliable chemical transformations, ensuring a high degree of success for the proficient chemist.

Overall Synthetic Scheme

The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is proposed as a four-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial preparation of a key intermediate, methyl 4-(bromomethyl)phenylacetate, which is then utilized in a malonic ester synthesis to introduce the dicarboethoxy functionality. The final step is a selective hydrolysis to unmask the phenylacetic acid group.

Synthesis_Workflow p_toluic_acid p-Toluic Acid bromination Step 1: Benzylic Bromination p_toluic_acid->bromination bromophenylacetic_acid 4-(Bromomethyl)phenylacetic Acid bromination->bromophenylacetic_acid esterification Step 2: Esterification bromophenylacetic_acid->esterification methyl_bromophenylacetate Methyl 4-(bromomethyl)phenylacetate esterification->methyl_bromophenylacetate alkylation Step 3: Malonic Ester Alkylation methyl_bromophenylacetate->alkylation intermediate_ester Methyl 4-(2,2-Dicarboethoxy-propyl)phenylacetate alkylation->intermediate_ester hydrolysis Step 4: Selective Hydrolysis intermediate_ester->hydrolysis final_product 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid hydrolysis->final_product

Caption: Overall synthetic workflow for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid.

Step 1: Synthesis of 4-(Bromomethyl)phenylacetic Acid

The initial step involves the benzylic bromination of p-toluic acid. This reaction selectively introduces a bromine atom at the benzylic position, which is activated by the adjacent aromatic ring.

Reaction Scheme

Step1_Reaction cluster_reactants Reactants cluster_products Product p_toluic_acid p-Toluic Acid (C8H8O2) bromophenylacetic_acid 4-(Bromomethyl)phenylacetic Acid (C9H9BrO2) p_toluic_acid->bromophenylacetic_acid NBS, Initiator Solvent (e.g., CCl4, Chlorobenzene) Heat, Light nbs N-Bromosuccinimide (NBS) (C4H4BrNO2) initiator AIBN or BPO (Initiator)

Caption: Benzylic bromination of p-toluic acid.

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluic acid (1 equivalent).

  • Dissolve the starting material in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount).[1]

  • Heat the reaction mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-(bromomethyl)phenylacetic acid.[2]

Scientific Rationale

The benzylic position is susceptible to free radical halogenation due to the resonance stabilization of the resulting benzylic radical. NBS is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine, which minimizes side reactions. The radical initiator, upon heating or exposure to light, generates free radicals that initiate the chain reaction.

Step 2: Esterification of 4-(Bromomethyl)phenylacetic Acid

To prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated malonic ester synthesis, it is protected as a methyl ester.

Reaction Scheme

Step2_Reaction cluster_reactants Reactants cluster_products Product bromophenylacetic_acid 4-(Bromomethyl)phenylacetic Acid (C9H9BrO2) methyl_bromophenylacetate Methyl 4-(bromomethyl)phenylacetate (C10H11BrO2) bromophenylacetic_acid->methyl_bromophenylacetate Methanol, cat. H2SO4 Reflux methanol Methanol (CH3OH) acid_catalyst H2SO4 (catalyst)

Caption: Fischer esterification of 4-(bromomethyl)phenylacetic acid.

Experimental Protocol
  • In a round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain methyl 4-(bromomethyl)phenylacetate.[3]

Alternative Starting Point: Commercially available methyl 4-(bromomethyl)phenylacetate can be used to bypass steps 1 and 2.[3][4]

Step 3: Malonic Ester Alkylation

This is the key carbon-carbon bond-forming step, where the dicarboethoxy moiety is introduced via a nucleophilic substitution reaction.

Reaction Scheme

Step3_Reaction cluster_reactants Reactants cluster_products Product methyl_bromophenylacetate Methyl 4-(bromomethyl)phenylacetate (C10H11BrO2) intermediate_ester Methyl 4-(2,2-Dicarboethoxy-propyl)phenylacetate (C17H22O6) methyl_bromophenylacetate->intermediate_ester 1. Diethyl Malonate, NaOEt, Ethanol 2. Workup diethyl_malonate Diethyl Malonate (C7H12O4) base Sodium Ethoxide (NaOEt) Step4_Reaction cluster_reactants Reactant cluster_products Product intermediate_ester Methyl 4-(2,2-Dicarboethoxy-propyl)phenylacetate (C17H22O6) final_product 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (C16H20O6) intermediate_ester->final_product Selective Hydrolysis Conditions (e.g., Enzymatic or mild basic hydrolysis)

Sources

Exploratory

An In-depth Technical Guide to 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (CAS 223123-57-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, a molecule of interest in synthetic organic chemistry and pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, a molecule of interest in synthetic organic chemistry and potentially in the development of pharmaceuticals. Due to the limited publicly available data for this specific compound, this document synthesizes information on structurally related molecules and established chemical principles to offer a predictive and practical resource.

Chemical Identity and Physical Properties

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, with the CAS number 223123-57-7, is a dicarboxylic acid ester derivative of phenylacetic acid. Its structure features a phenylacetic acid core substituted at the para position with a 2,2-dicarboethoxy-propyl group.

Table 1: Physicochemical Properties of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

PropertyValueSource/Method
CAS Number 223123-57-7-
Molecular Formula C₁₇H₂₂O₆-
Molecular Weight 322.35 g/mol -
IUPAC Name 2-(4-(2,2-bis(ethoxycarbonyl)propyl)phenyl)acetic acid-
Appearance Not experimentally determined; likely a white to off-white solid.Inferred from similar phenylacetic acid derivatives.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Not experimentally determined; expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated.Inferred from structural features.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (acetic acid): A singlet around δ 3.6 ppm for the -CH₂- group of the phenylacetic acid moiety.

  • Methylene Protons (ethyl esters): Two quartets around δ 4.2 ppm due to the -OCH₂- groups of the two ethoxycarbonyl functions, coupled to the methyl protons.

  • Propyl Protons: A singlet for the benzylic -CH₂- and a singlet for the methyl group of the propyl chain.

  • Methyl Protons (ethyl esters): Two triplets around δ 1.2 ppm for the -CH₃ groups of the ethoxycarbonyl functions, coupled to the methylene protons.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbons: Signals for the carboxylic acid and the two ester carbonyls are expected in the range of δ 170-180 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm).

  • Methylene and Methyl Carbons: Signals for the various aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption around 1730-1750 cm⁻¹.

  • C-O Stretch (Esters and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS - Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 322.35. Fragmentation patterns would likely involve the loss of the ethoxy groups (-45 Da), the carboxylic acid group (-45 Da), and cleavage of the propyl side chain.

Synthesis and Chemical Logic

A specific, validated synthesis protocol for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is not published in readily accessible literature. However, a plausible synthetic route can be designed based on established organic chemistry reactions. The proposed synthesis involves the alkylation of a malonic ester derivative.

Proposed Synthetic Pathway

A logical approach would be the alkylation of diethyl methylmalonate with a suitable electrophile derived from 4-(halomethyl)phenylacetic acid or its ester.

Diagram 1: Proposed Synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product A Diethyl Methylmalonate C Alkylation A->C Base (e.g., NaH, NaOEt) B 4-(Bromomethyl)phenylacetic acid ethyl ester B->C D 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester (CAS 223123-63-5) C->D E Selective Hydrolysis D->E Mild basic conditions (e.g., LiOH in THF/H₂O) F 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (CAS 223123-57-7) E->F

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Alkylation to form 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester

  • To a solution of diethyl methylmalonate in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride or sodium ethoxide at 0 °C to generate the enolate.

  • Slowly add a solution of 4-(bromomethyl)phenylacetic acid ethyl ester to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(2,2-dicarboethoxy-propyl)phenylacetic acid ethyl ester.

Step 2: Selective Hydrolysis

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran and water.

  • Add a mild base, such as lithium hydroxide, and stir the reaction at room temperature. The progress of the selective hydrolysis of the phenylacetic ester over the malonic esters should be carefully monitored to avoid over-hydrolysis.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford the final product, 4-(2,2-dicarboethoxy-propyl)phenylacetic acid. Further purification may be achieved by recrystallization.

Applications and Relevance in Drug Development

While specific applications for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid are not extensively documented, its structural motifs suggest potential utility in several areas of drug development:

  • Intermediate in Complex Syntheses: The presence of multiple functional groups (a carboxylic acid and two esters) makes it a versatile building block for the synthesis of more complex molecules.

  • Potential as a Repaglinide Impurity: The compound has been anecdotally referred to as an impurity of Repaglinide, an antidiabetic drug. As such, it is a critical reference standard for analytical method development and validation in the quality control of Repaglinide.[1][2]

  • Scaffold for Medicinal Chemistry: The phenylacetic acid core is a common scaffold in medicinal chemistry, and the dicarboethoxy-propyl substituent offers a handle for further chemical modifications to explore structure-activity relationships.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion: Do not ingest.

Inferred Hazards based on Structural Analogs:

  • Phenylacetic Acid Derivatives: Phenylacetic acid itself can cause serious eye irritation.[3]

  • Malonic Ester Derivatives: Diethyl malonate derivatives can cause skin and eye irritation and may cause respiratory irritation.[4]

First Aid Measures (General Recommendations):

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a compound with potential applications as a synthetic intermediate and an analytical standard in the pharmaceutical industry. While detailed experimental data is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and necessary safety considerations based on the principles of organic chemistry and data from structurally related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

  • PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. [Link]

  • SynZeal. Repaglinide Impurity C | 1803084-79-8. [Link]

  • Organic Syntheses. Diethyl methylenemalonate. [Link]

  • PubChem. Diethyl 2-[4-(Benzyloxy)phenyl]-2-methylmalonate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • YouTube. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

  • Hohhot Fucheng Chemical Co., Ltd. Diethyl 2-(4-(methoxycarbonyl)benzyl)malonate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Characterization of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

For distribution to: Researchers, scientists, and drug development professionals. A Note on the Subject Compound An extensive review of the current scientific literature indicates that 4-(2,2-Dicarboethoxy-propyl)phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

A Note on the Subject Compound

An extensive review of the current scientific literature indicates that 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a novel compound that has not been previously synthesized or characterized. This guide, therefore, presents a prospective characterization based on a proposed synthetic route and predictive analysis grounded in established principles of organic chemistry and spectroscopy. The insights herein are intended to guide researchers in the synthesis and identification of this and structurally related molecules.

Introduction and Rationale

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from being key intermediates in the synthesis of pharmaceuticals to their use as fragrances and flavoring agents. The introduction of a dicarboethoxy-propyl substituent at the para position of the phenyl ring in phenylacetic acid is anticipated to significantly influence its physicochemical and biological properties. This modification could enhance its lipophilicity, introduce new points for metabolic activity, or alter its interaction with biological targets. This guide provides a comprehensive roadmap for the synthesis and detailed characterization of this novel compound.

Proposed Synthesis

A plausible and efficient synthetic route to 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid involves a Michael addition of diethyl malonate to a suitable α,β-unsaturated precursor derived from a 4-substituted phenylacetic acid.

Synthetic Scheme

Synthetic_Pathway cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Workup A 4-Formylphenylacetic acid I1 4-(2-Carboethoxy-vinyl)phenylacetic acid A->I1 B, C, Toluene, reflux B Diethyl malonate C Piperidine (cat.) D Sodium ethoxide E Ethanol F HCl (aq) I2 Intermediate Adduct I1->I2 B, D, E P 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid I2->P F

Caption: Proposed synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid.

Experimental Protocol

Step 1: Synthesis of 4-(2-Carboethoxy-vinyl)phenylacetic acid (Intermediate I1)

  • To a solution of 4-formylphenylacetic acid (1 equivalent) in toluene, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and wash with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(2-carboethoxy-vinyl)phenylacetic acid.

Step 2: Synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (Product P)

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 equivalents) in ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • Add the 4-(2-carboethoxy-vinyl)phenylacetic acid (1 equivalent) dissolved in ethanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₇H₂₂O₆Based on the proposed structure.
Molecular Weight 322.35 g/mol Calculated from the molecular formula.
Appearance White to off-white solidPhenylacetic acid is a white solid, and the added substituent is unlikely to impart significant color.
Melting Point 110-120 °CHigher than phenylacetic acid (76-77 °C) due to increased molecular weight and potential for stronger intermolecular interactions.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water.The carboxylic acid group provides some water solubility, but the large nonpolar portion of the molecule will dominate.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy
  • δ 1.15-1.25 (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethoxy groups.

  • δ 2.50-2.60 (d, 2H): A doublet for the methylene protons of the propyl chain adjacent to the phenyl ring.

  • δ 3.55 (s, 2H): A singlet for the methylene protons of the acetic acid moiety.

  • δ 3.70-3.80 (m, 1H): A multiplet for the methine proton of the propyl chain.

  • δ 4.05-4.15 (q, 4H): Two overlapping quartets for the methylene protons of the two ethoxy groups.

  • δ 7.15 (d, 2H): A doublet for the aromatic protons ortho to the propyl-phenylacetic acid group.

  • δ 7.25 (d, 2H): A doublet for the aromatic protons meta to the propyl-phenylacetic acid group.

  • δ 12.0 (br s, 1H): A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy
  • δ 14.0: Methyl carbons of the ethoxy groups.

  • δ 35.0: Methylene carbon of the propyl chain.

  • δ 40.0: Methylene carbon of the acetic acid moiety.

  • δ 55.0: Methine carbon of the propyl chain.

  • δ 61.0: Methylene carbons of the ethoxy groups.

  • δ 129.0: Aromatic CH carbons.

  • δ 130.0: Aromatic CH carbons.

  • δ 135.0: Aromatic quaternary carbon.

  • δ 140.0: Aromatic quaternary carbon.

  • δ 168.0: Carbonyl carbons of the ester groups.

  • δ 172.0: Carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
2900-3000C-H stretchAliphatic and Aromatic
1730-1750C=O stretchEster
1700-1720C=O stretchCarboxylic acid
1600, 1450C=C stretchAromatic ring
1150-1250C-O stretchEster and Carboxylic acid
Mass Spectrometry (Electron Ionization)
  • M⁺˙ at m/z = 322: The molecular ion peak is expected to be observed.

  • Key Fragmentation Patterns:

    • Loss of ethoxy group (-OC₂H₅): m/z = 277.

    • Loss of carboxylic acid group (-COOH): m/z = 277.

    • Loss of the dicarboethoxy-propyl side chain.

    • A prominent peak at m/z = 91 corresponding to the benzyl cation.

Potential Applications and Future Directions

The unique structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid suggests several potential areas for investigation. The presence of two ester groups and a carboxylic acid offers multiple handles for further chemical modification, making it a potentially valuable building block in medicinal chemistry. Its increased lipophilicity compared to phenylacetic acid may lead to altered pharmacokinetic profiles for drug candidates incorporating this moiety. Future research should focus on the successful synthesis and characterization of this compound, followed by an evaluation of its biological activity in relevant assays.

Conclusion

This technical guide provides a comprehensive, albeit predictive, characterization of the novel compound 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. By outlining a plausible synthetic route and detailing the expected spectroscopic and physicochemical properties, this document serves as a foundational resource for researchers aiming to synthesize and study this and other related molecules. The validation of these predictions through empirical studies will be a valuable contribution to the field of organic and medicinal chemistry.

References

  • Michael Addition Reaction: For an overview of the Michael addition reaction, a key step in the proposed synthesis, refer to general organic chemistry textbooks or review articles on the topic. A good starting point is the educational resource provided by Master Organic Chemistry.[1][2]

  • Synthesis of Substituted Phenylacetic Acids: Various methods for the synthesis of substituted phenylacetic acids have been reported in the literature, including palladium-catalyzed coupling reactions and carbonylation of benzyl chlorides.[3][4] These methods provide a basis for the preparation of the starting materials for the proposed synthesis.

  • Spectroscopic Data of Diethyl Malonate and its Derivatives: The National Institute of Standards and Technology (NIST) Chemistry WebBook provides extensive spectroscopic data for diethyl malonate and related compounds, which is invaluable for the prediction of the spectroscopic properties of the target molecule.[5][6]

  • Alkylation of Diethyl Malonate: The principles of diethyl malonate alkylation are well-established in organic synthesis and are crucial for understanding the proposed Michael addition reaction.[7]

  • Characterization of Phenylacetic Acid: The fundamental properties and spectroscopic data of the parent compound, phenylacetic acid, are well-documented and serve as a benchmark for the predicted properties of its deriv

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Phenylacetic Acid Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals. Introduction: The Phenylacetic Acid Scaffold as a Cornerstone in Medicinal Chemistry The phenylacetic acid (PAA) moiety is a deceptively simp...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Phenylacetic Acid Scaffold as a Cornerstone in Medicinal Chemistry

The phenylacetic acid (PAA) moiety is a deceptively simple, yet remarkably potent scaffold in modern drug discovery. Molecules incorporating this structural motif have demonstrated profound efficacy across a spectrum of therapeutic areas, most notably as non-steroidal anti-inflammatory drugs (NSAIDs), but also as analgesics, antipyretics, and agents targeting cancer and metabolic diseases.[1][2] The enduring relevance of the PAA core stems from its ability to present functional groups in a precise three-dimensional orientation, enabling potent and selective interactions with biological targets. The incorporation of a PAA moiety can confer novel biological properties and offers a pathway to patentable new chemical entities.[3] This guide provides a technical deep-dive into the strategies for discovering and synthesizing novel PAA derivatives, focusing on modern, efficient, and scalable methodologies pertinent to the drug development pipeline.

Section 1: Modern Synthetic Strategies for PAA Derivatives

The synthesis of PAA derivatives can be broadly categorized into two phases: the construction of the core phenylacetic acid structure and its subsequent diversification. While classical methods like the cyanidation of benzyl halides followed by hydrolysis are known, they often involve hazardous reagents.[4] Modern approaches prioritize safety, efficiency, and functional group tolerance.[4]

Core Scaffold Synthesis: From Classical to Contemporary

The Willgerodt-Kindler Reaction: A classic and powerful method for converting aryl alkyl ketones into corresponding thioamides, which can then be hydrolyzed to phenylacetic acids.[5] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[6] The mechanistic underpinning involves the formation of an enamine, which then reacts with sulfur.[5] The key advantage is the migration of the carbonyl function to the terminal position of the alkyl chain, directly furnishing the desired carboxamide precursor. Recent advancements using microwave-assisted heating have led to higher yields and more environmentally friendly protocols.[7]

The Arndt-Eistert Synthesis: This reaction provides a reliable method for the one-carbon homologation of a carboxylic acid.[8] The sequence involves converting a benzoic acid to its acid chloride, reaction with diazomethane to form a diazoketone, followed by a silver-catalyzed Wolff rearrangement to yield a ketene.[9] This reactive intermediate is then trapped with water to produce the desired phenylacetic acid.[8][9] This method is valued for its broad functional group tolerance, though caution is required due to the hazardous nature of diazomethane.[10]

Palladium-Catalyzed Carbonylation: A highly efficient and modern approach involves the palladium-catalyzed carbonylation of benzyl chlorides.[11] This method offers a direct route to the PAA scaffold under mild conditions. For instance, 2,4-dichlorobenzyl chloride can be converted to 2,4-dichlorophenylacetic acid in high yield (up to 95%) using a palladium catalyst, carbon monoxide (CO), and a suitable base.[11] This approach is attractive for its operational simplicity and high efficiency.

Strategic Derivatization via Cross-Coupling Reactions

The true power in generating novel PAA libraries lies in the ability to strategically modify the phenyl ring. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for creating biaryl structures, which are prevalent in pharmacologically active molecules.[12][13] The reaction couples an aryl halide (or triflate) with an arylboronic acid (or ester) and is known for its high functional group tolerance and mild reaction conditions.[12][13] In the context of PAA synthesis, a suitably halogenated PAA ester can be coupled with a diverse range of boronic acids to rapidly generate a library of analogs.[3] For example, a Csp2-Csp3 Suzuki coupling between an aryl boronic acid and an α-bromo acetate derivative can be a key step in constructing the PAA core.[3]

Palladium-Catalyzed α-Arylation: A significant challenge in PAA synthesis has been the direct arylation at the α-position of the carboxylic acid itself.[14] Historically, this required converting the acid to an ester to avoid issues with the acidic proton.[14] Recent breakthroughs have enabled the direct α-arylation of free carboxylic acids using a traceless protecting group strategy, or by coupling with aryl chlorides and bromides via dienolate intermediates.[14][15] These methods streamline the synthesis of important drugs like Flurbiprofen and Naproxen and represent a major advance in the field.[14][16]

Section 2: A Practical Workflow for Synthesis and Discovery

The discovery of a novel PAA derivative follows a logical progression from design and synthesis to purification and biological evaluation.

General Synthetic Workflow

The diagram below illustrates a generalized, modular workflow for the synthesis of a diverse library of PAA derivatives, leveraging modern synthetic techniques.

G General workflow for PAA derivative synthesis. cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Final Processing & Analysis Start Aryl Ketone / Benzoic Acid / Benzyl Halide Core_Rx Core Synthesis (e.g., Willgerodt-Kindler, Arndt-Eistert, Carbonylation) Start->Core_Rx PAA_Core Substituted Phenylacetic Acid Ester Core (e.g., 4-Bromo-phenylacetic acid methyl ester) Core_Rx->PAA_Core Coupling_Rx Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) PAA_Core->Coupling_Rx Key Intermediate Coupling_Partner Diversification Reagents (Arylboronic Acids, Amines, etc.) Coupling_Partner->Coupling_Rx Library Diverse Library of PAA Ester Derivatives Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Library->Hydrolysis Final_Product Final PAA Derivatives (Active Pharmaceutical Ingredients) Hydrolysis->Final_Product Purify Purification (Chromatography, Recrystallization) Final_Product->Purify Analysis Characterization & QC (NMR, MS, HPLC) Purify->Analysis End Biological Screening Analysis->End

Caption: A modular workflow for the synthesis and discovery of novel PAA derivatives.

Detailed Experimental Protocol: Suzuki Coupling for Biaryl PAA Synthesis

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a biaryl PAA derivative, a common structural motif in advanced NSAIDs.[13]

Objective: To synthesize Methyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetate from Methyl 2-(4-bromophenyl)acetate and (4-methoxyphenyl)boronic acid.

Materials:

  • Methyl 2-(4-bromophenyl)acetate (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate [K₂CO₃] (3.0 eq)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(4-bromophenyl)acetate, (4-methoxyphenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and PPh₃.

    • Causality Note: The phosphine ligand is crucial for stabilizing the Pd(0) active species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, especially with sterically hindered substrates.[17]

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 mixture). The biphasic system is often beneficial for Suzuki couplings.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

  • Hydrolysis (Final Step): Dissolve the purified ester in a mixture of THF/water and add lithium hydroxide (LiOH). Stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the mixture with 1M HCl, extract with ethyl acetate, dry, and concentrate to yield the final carboxylic acid product.

Self-Validating System: Characterization and Quality Control

Every synthesized compound must be rigorously characterized to confirm its identity, purity, and concentration. This is a non-negotiable step for trustworthiness and reproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential to verify the connectivity of the synthesized molecule.[18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution MS (HRMS) is used to determine the exact mass and confirm the elemental composition.[19]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[20] An HPLC purity of >95% is typically required for compounds proceeding to biological screening.

Technique Purpose Typical Output
¹H, ¹³C NMR Structural Elucidation & ConfirmationChemical shifts, coupling constants, integration
LC-MS Purity Assessment & Mass ConfirmationChromatogram (purity as % area under curve), Mass-to-charge ratio (m/z)
HRMS Exact Mass & Formula ConfirmationHigh-precision m/z value for elemental composition calculation

Section 3: Case Study - Targeting the COX-2 Enzyme

Many PAA derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[21] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced during inflammation and mediates pain and fever.[21] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.[21]

COX-2 Signaling Pathway and PAA Inhibition

Tissue injury or inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins (like PGE₂) that sensitize nociceptive neurons.[22][23]

G Inhibition of the COX-2 pathway by a PAA derivative. Stimuli Inflammatory Stimuli (e.g., Cytokines, Injury) PLA2 Phospholipase A₂ Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts Synthases Prostaglandin Synthases PGH2->Synthases Substrate PGs Pro-inflammatory Prostaglandins (PGE₂) Synthases->PGs Pain Pain & Inflammation PGs->Pain Mediates Inhibitor Novel PAA Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway and the point of intervention for PAA inhibitors.

Structure-Activity Relationship (SAR) Insights

In a hypothetical discovery campaign, a lead PAA compound is modified to improve COX-2 selectivity and potency. The data below illustrates a typical SAR table.

Compound ID R¹ Group (para-position) R² Group (ortho-position) COX-2 IC₅₀ (nM) COX-1 IC₅₀ (nM) Selectivity Index (COX-1/COX-2)
PAA-001-H-Cl5202500.48
PAA-002-SO₂Me-Cl455,500122
PAA-003-SO₂Me-F386,200163
PAA-004-SO₂NH₂-Cl158,500567
PAA-005-SO₂NH₂-F8 10,200 1275

Analysis of SAR:

  • R¹ Group: Introducing a para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group (PAA-002 to PAA-005) dramatically increases COX-2 potency and selectivity compared to the unsubstituted analog (PAA-001). This is a known feature of coxib-class drugs, where this group fits into a specific side pocket of the COX-2 active site that is absent in COX-1.

  • R² Group: Changing the ortho-chloro substituent to a smaller, more electronegative fluorine atom (PAA-003 vs PAA-002; PAA-005 vs PAA-004) provides a modest but consistent improvement in potency and selectivity.

This iterative process of synthesis, testing, and analysis drives the optimization of the lead compound into a viable drug candidate.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Pástor, J., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]

  • Henne, A., et al. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • NAGAI SYNTHESIS. (2023). HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]

  • Wang, Q-Q., et al. (2013). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Zhang, Z., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society. [Link]

  • Miao, Z-C., et al. (2011). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Misaka, E., et al. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Ma, L., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • Seibert, K., et al. (1997). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • Danan, A., et al. (2007). Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans. BMC Neuroscience. [Link]

  • Wolfe, J. P., et al. (1999). A General, Efficient, and User-Friendly Method for the Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC - NIH. [Link]

  • Solé, D., et al. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Khan, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Michigan State University. Willgerodt‐Kindler Reaction. [Link]

  • Lin, B., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Camu, F. (2004). Cox-2 inhibitors for pain modulation. Hospital Pharmacy Europe. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

  • University of Wisconsin. Arndt-Eistert Synthesis. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Samad, T. A., et al. (2001). Cox-2 Inhibitors Linked to CNS Pain Pathways. Clinician.com. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]

  • D'yakonov, V. A., et al. (2012). Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides. Organic Letters. [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. As a novel compound, readily available experimental spectra are scarce.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. As a novel compound, readily available experimental spectra are scarce. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals engaged in its synthesis and characterization. We will delve into the theoretical underpinnings of its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for data acquisition and interpretation.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a derivative of phenylacetic acid, featuring a substituted propyl group at the para position of the phenyl ring. This substitution introduces several key functional groups that will dominate its spectroscopic profile: a carboxylic acid, two ester groups, and a 1,4-disubstituted aromatic ring.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in a common deuterated solvent like CDCl₃ would exhibit several distinct signals.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~ 7.2 - 7.4Doublet2HAr-HAromatic protons ortho to the acetic acid group.
~ 7.1 - 7.3Doublet2HAr-HAromatic protons ortho to the propyl substituent.
~ 4.2Quartet4H-OCH₂CH₃Methylene protons of the ethyl ester groups, split by the adjacent methyl protons.
~ 3.6Singlet2H-CH₂COOHMethylene protons adjacent to the carboxylic acid and the aromatic ring.
~ 3.1Singlet2HAr-CH₂-Methylene protons of the propyl group attached to the aromatic ring.
~ 1.9Singlet3H-C-CH₃Methyl protons of the propyl group.
~ 1.2Triplet6H-OCH₂CH₃Methyl protons of the ethyl ester groups, split by the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Diagram: ¹H NMR Assignment Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Dissolve Compound b Add to NMR Tube a->b c Tune & Shim b->c d Acquire FID c->d e Fourier Transform d->e f Phasing & Baseline Correction e->f g Integration & Peak Picking f->g h Structural Assignment g->h

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175-180-COOHCarboxylic acid carbonyl carbon.
~ 170-175-COOREster carbonyl carbons.
~ 140-145Ar-C (quaternary)Aromatic carbon attached to the propyl group.
~ 130-135Ar-C (quaternary)Aromatic carbon attached to the acetic acid group.
~ 128-130Ar-CHAromatic carbons.
~ 60-65-OCH₂CH₃Methylene carbons of the ethyl ester groups.
~ 55-60Quaternary -C-Quaternary carbon of the propyl group.
~ 40-45-CH₂COOHMethylene carbon of the acetic acid group.
~ 35-40Ar-CH₂-Methylene carbon of the propyl group attached to the ring.
~ 20-25-C-CH₃Methyl carbon of the propyl group.
~ 10-15-OCH₂CH₃Methyl carbons of the ethyl ester groups.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300BroadCarboxylic AcidO-H stretch
~ 1735-1750StrongEsterC=O stretch
~ 1700-1725StrongCarboxylic AcidC=O stretch
~ 1600, ~1475MediumAromatic RingC=C stretches
~ 1150-1250StrongEsterC-O stretch

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Diagram: Functional Group Identification by IR

G Molecule 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Carboxylic Acid Ester Aromatic Ring IR_Spectrum IR Spectrum ~3000 cm⁻¹ (broad O-H) & ~1710 cm⁻¹ (C=O) ~1740 cm⁻¹ (C=O) & ~1200 cm⁻¹ (C-O) ~1600, 1475 cm⁻¹ (C=C) Molecule:f0->IR_Spectrum:f0 Molecule:f1->IR_Spectrum:f1 Molecule:f2->IR_Spectrum:f2

Caption: Correlation of functional groups to their expected IR absorption regions.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): The expected molecular weight of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (C₁₈H₂₄O₆) is approximately 336.16 g/mol . A prominent peak corresponding to this m/z value should be observed, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of an ethoxy group (-OCH₂CH₃, 45 Da) from an ester.

    • Loss of an entire ethyl ester group (-COOCH₂CH₃, 73 Da).

    • Cleavage of the bond between the aromatic ring and the propyl group.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a predictive framework for the spectroscopic characterization of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. By combining the predicted data with the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this novel compound. The confluence of ¹H NMR, ¹³C NMR, IR, and MS data will provide a self-validating system for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Foundational

An In-depth Technical Guide to the Solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in various organic solvents. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a compound like 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, a structural analog of compounds with potential therapeutic applications, understanding its solubility profile in a range of organic solvents is a critical first step in its development pathway. Organic solvents are integral to various stages of drug development, including synthesis, purification, crystallization, and formulation. Therefore, a detailed comprehension of the solubility of this target molecule is paramount for process optimization and the successful development of a viable drug product.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and solvent molecules.[1][2] The molecular structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, with its phenylacetic acid core and the addition of a dicarboethoxy-propyl group, presents a molecule with both polar and non-polar characteristics.

The carboxylic acid group (-COOH) is capable of hydrogen bonding, a strong type of dipole-dipole interaction, which suggests potential solubility in polar protic solvents. Conversely, the phenyl ring and the alkyl chain contribute to the non-polar character of the molecule, indicating possible solubility in non-polar or weakly polar solvents. The presence of two ester groups (-COOEt) adds further complexity, introducing polar carbonyl groups that can act as hydrogen bond acceptors.

Predicting the precise solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid without experimental data is challenging. However, by analyzing the solubility of a structurally related compound, Phenylacetic Acid, we can infer potential trends.

Table 1: Solubility of Phenylacetic Acid in Various Organic Solvents

SolventClassificationSolubilityReference
WaterPolar ProticSlightly Soluble (1.66 g/100 mL at 20°C)[3]
EthanolPolar ProticVery Soluble[3][4]
Diethyl EtherPolar AproticVery Soluble[3][4]
AcetonePolar AproticSoluble[3][5]
ChloroformWeakly PolarSoluble[3]
Carbon DisulfideNon-polarVery Soluble[3]
LigroinNon-polarInsoluble[3]

Note: This data is for Phenylacetic Acid and serves as an illustrative example. The solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is expected to differ due to the presence of the dicarboethoxy-propyl substituent.

The larger, more sterically hindered structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid compared to phenylacetic acid may influence its crystal lattice energy and its interaction with solvent molecules, leading to different solubility values.

Experimental Determination of Solubility: A Step-by-Step Protocol

To accurately determine the solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, a systematic experimental approach is required. The following protocol outlines a robust method for solubility determination using the shake-flask method, a widely accepted technique for measuring equilibrium solubility.[6]

Materials and Equipment
  • Solute: 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (high purity)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Equilibration A->B Incubate with shaking C Phase Separation B->C Centrifugation D Sample Preparation C->D Filter supernatant E Analysis D->E Dilute and inject/measure F Quantification E->F Generate calibration curve

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the withdrawn sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • HPLC Method: Develop and validate an HPLC method for the quantification of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must be prepared using standard solutions of known concentrations.

  • Quantification:

    • Analyze the prepared samples using the chosen analytical method.

    • Determine the concentration of the solute in the diluted sample by comparing its response to a pre-established calibration curve.

    • Calculate the solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in each solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid and should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.[7] It is crucial to maintain a constant and recorded temperature throughout the experiment.

  • pH: For ionizable compounds like carboxylic acids, the pH of the medium can significantly affect solubility.[] In non-aqueous organic solvents, the concept of pH is not directly applicable, but the acidic or basic nature of the solvent can influence the ionization state of the solute.

  • Polymorphism: The crystalline form of the solute can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is important to characterize the solid form of the starting material.

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible results.

Data Interpretation and Application

The obtained solubility data for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid will provide valuable insights for:

  • Solvent Selection: Choosing appropriate solvents for synthesis, purification, and crystallization processes.

  • Formulation Development: Guiding the selection of excipients and the development of suitable dosage forms.

  • Preclinical Studies: Informing the design of in vitro and in vivo experiments by enabling the preparation of solutions at desired concentrations.

Conclusion

Determining the solubility of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in organic solvents is a fundamental and necessary step in its journey from a candidate molecule to a potential therapeutic agent. A thorough understanding of the theoretical principles of solubility, coupled with a meticulously executed experimental protocol, will yield reliable data that is crucial for informed decision-making throughout the drug development process. The methodologies outlined in this guide provide a robust framework for researchers to accurately characterize the solubility profile of this and other novel chemical entities.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Rasmuson, Å. C. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH Diva. Retrieved from [Link]

  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

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  • PubChem. (n.d.). 2,2'-(Dithiobis(4,1-phenylene))diacetic acid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure Elucidation of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

Preamble: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant financial and temporal losses. The subject of this guide, 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, represents a compound class—substituted phenylacetic acids—that is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] This document serves as a comprehensive, field-proven guide for researchers and scientists, detailing the logical and synergistic application of modern analytical techniques to achieve unequivocal structural confirmation. Our approach is not merely a sequence of experiments but a self-validating workflow, where each piece of data corroborates and refines the structural hypothesis.

Chapter 1: Initial Hypothesis and Foundational Analysis

Before any instrumental analysis, a robust hypothesis of the structure is formed based on the synthetic route. The target molecule is presumed to be 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid.

G cluster_0 Primary Analysis cluster_1 Core Framework Determination cluster_2 Connectivity Confirmation Sample Sample Mass Spectrometry (MS) Mass Spectrometry (MS) Sample->Mass Spectrometry (MS) Molecular Weight & Formula FTIR Spectroscopy FTIR Spectroscopy Sample->FTIR Spectroscopy Functional Groups 1D NMR (¹H, ¹³C, DEPT) 1D NMR (¹H, ¹³C, DEPT) Sample->1D NMR (¹H, ¹³C, DEPT) H/C Environment & Count Structure Hypothesis Structure Hypothesis Mass Spectrometry (MS)->Structure Hypothesis FTIR Spectroscopy->Structure Hypothesis 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C, DEPT)->2D NMR (COSY, HSQC, HMBC) Atom-Atom Bonds Final Structure Elucidation Final Structure Elucidation 2D NMR (COSY, HSQC, HMBC)->Final Structure Elucidation Structure Hypothesis->Final Structure Elucidation

Caption: The Synergistic Workflow for Molecular Structure Elucidation.

Chapter 2: Mass Spectrometry – Unveiling the Molecular Mass and Key Fragments

Mass spectrometry provides the first experimental confirmation of the molecular weight and offers clues to the molecule's stability and substructures through fragmentation analysis. [3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Positive Ion Mode:

    • Infuse the sample at 5 µL/min.

    • Set capillary voltage to 3.5 kV.

    • Set cone voltage to 30 V.

    • Acquire data over an m/z range of 50-1000.

  • Negative Ion Mode:

    • Repeat the infusion.

    • Set capillary voltage to -2.5 kV.

    • Acquire data over the same m/z range.

  • Data Analysis: Compare the exact mass of the observed molecular ion with the theoretical mass calculated from the molecular formula (C₁₈H₂₄O₆) to confirm elemental composition. Analyze fragmentation patterns.

Anticipated Data and Interpretation

The high-resolution data is expected to confirm the molecular formula with high accuracy (typically < 5 ppm error). The fragmentation pattern provides a structural fingerprint.

Predicted m/z Ion Fragment Lost Interpretation & Causality
337.1646[M+H]⁺-Protonated molecular ion, confirming the molecular weight.
335.1499[M-H]⁻-Deprotonated molecular ion, typically from the acidic proton of the carboxylic acid.
291.1748[M-OC₂H₅]⁺Ethoxy radicalLoss of an ethoxy group from one of the esters is a common and energetically favorable fragmentation pathway for esters. [5]
263.1435[M-COOC₂H₅]⁺Carboethoxy radicalCleavage of the C-C bond adjacent to the quaternary center, losing an entire carboethoxy group.
91.0542[C₇H₇]⁺C₁₁H₁₇O₆Formation of the highly stable tropylium ion is a classic indicator of a benzyl moiety. [6]

This data provides strong evidence for the overall mass and the presence of both ester and benzyl functionalities.

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule, confirming the functional groups predicted by the hypothesized structure. [7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).

  • Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Anticipated Data and Interpretation

The FTIR spectrum acts as a molecular fingerprint, with each peak corresponding to the vibration of a specific bond.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance & Rationale
~3300-2500 (very broad)O-H stretchCarboxylic AcidThe extreme broadness is characteristic of the hydrogen-bonded dimer of a carboxylic acid, a highly reliable diagnostic peak. [10]
~2980-2850 (sharp)C-H stretchAliphatic (sp³)Confirms the presence of CH₂, and CH₃ groups in the alkyl portions of the molecule.
~1735 (strong, sharp)C=O stretchEsterThe position is typical for saturated esters. We expect this to be the most intense peak in the carbonyl region. [11][12]
~1705 (strong, shoulder)C=O stretchCarboxylic AcidSlightly lower in frequency than the ester C=O due to hydrogen bonding. May appear as a shoulder on the more intense ester peak. [12]
~1250-1150 (strong)C-O stretchEster & Carboxylic AcidConfirms the presence of C-O single bonds within the ester and acid functionalities.
~830 (medium)C-H out-of-plane bendAromatic (para-substituted)This peak is diagnostic for a 1,4-disubstituted benzene ring, providing crucial information about the substitution pattern.

The combined presence of a very broad O-H stretch and two distinct C=O absorptions provides compelling evidence for both carboxylic acid and ester groups.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of every proton and carbon atom in the molecule. [13][14][15]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for initial analysis, but DMSO-d₆ may be required to clearly observe the acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D Spectra Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together molecular fragments.

Anticipated ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The proton NMR spectrum provides a wealth of information through chemical shift, integration (proton count), and multiplicity (splitting pattern). [16][17]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
-COOH ~11-12 Broad Singlet 1H The acidic proton is highly deshielded and its signal is often broad. Will exchange with D₂O.
Aromatic (Ha) ~7.25 Doublet 2H Protons on the benzene ring ortho to the -CH₂COOH group. Coupled to Hb.
Aromatic (Hb) ~7.15 Doublet 2H Protons on the benzene ring ortho to the propyl substituent. Coupled to Ha. The A₂B₂ pattern confirms para-substitution.
-O-CH₂-CH₃ ~4.18 Quartet 4H Methylene protons of the two equivalent ethyl ester groups, split by the neighboring methyl group (3+1=4 peaks).
-CH₂-COOH ~3.65 Singlet 2H Benzylic protons adjacent to the carboxylic acid. No adjacent protons, hence a singlet.
-C₆H₄-CH₂-C- ~2.90 Singlet 2H Benzylic protons of the propyl group. Adjacent to a quaternary carbon, hence a singlet.
-C-CH₃ ~1.55 Singlet 3H Methyl protons of the propyl group. Adjacent to a quaternary carbon, hence a singlet. This is a key diagnostic signal.

| -O-CH₂-CH₃ | ~1.25 | Triplet | 6H | Methyl protons of the two equivalent ethyl ester groups, split by the neighboring methylene group (2+1=3 peaks). |

Anticipated ¹³C NMR and DEPT-135 Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT-135 clarifies the type of each carbon (CH₃, CH₂, CH, or C).

Assignment Predicted δ (ppm) DEPT-135 Rationale for Assignment
-COOH ~178AbsentCarbonyl carbon of the carboxylic acid.
-COOC₂H₅ ~172AbsentCarbonyl carbons of the two equivalent esters.
Aromatic (C-4) ~140AbsentQuaternary aromatic carbon attached to the propyl group.
Aromatic (C-1) ~133AbsentQuaternary aromatic carbon attached to the -CH₂COOH group.
Aromatic (CH) ~130PositiveThe two equivalent aromatic CH carbons ortho to the propyl group.
Aromatic (CH) ~129PositiveThe two equivalent aromatic CH carbons ortho to the -CH₂COOH group.
-O-CH₂-CH₃ ~62NegativeMethylene carbons of the ethyl esters.
-C(COOEt)₂- ~55AbsentThe key quaternary carbon of the propyl group.
-CH₂-COOH ~41NegativeBenzylic carbon adjacent to the carboxylic acid.
-C₆H₄-CH₂-C- ~38NegativeBenzylic carbon of the propyl group.
-C-CH₃ ~25PositiveMethyl carbon of the propyl group.
-O-CH₂-CH₃ ~14PositiveMethyl carbons of the ethyl esters.
Validating Connectivity with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR is the final arbiter, unequivocally connecting the puzzle pieces. The HSQC spectrum will confirm every H-C direct bond assignment listed above. The HMBC spectrum provides the ultimate proof of the molecular skeleton.

Caption: Key HMBC correlations confirming the molecular backbone.

  • Correlation 1 (Red): The protons of the -CH₂-COOH group (~3.65 ppm) will show a correlation to the carboxylic carbonyl carbon (~178 ppm) and the aromatic quaternary carbon C-1 (~133 ppm), linking the acetic acid moiety to the phenyl ring.

  • Correlation 2 (Blue): The protons of the -C₆H₄-CH₂-C- group (~2.90 ppm) will correlate to the aromatic quaternary carbon C-4 (~140 ppm) and the propyl quaternary carbon C-quat (~55 ppm), connecting the propyl group to the other side of the ring.

  • Correlation 3 (Green): The singlet methyl protons of the propyl group -C-CH₃ (~1.55 ppm) will crucially correlate to the propyl quaternary carbon (~55 ppm) and the adjacent benzylic carbon (~38 ppm), confirming the propyl-1,1-diester structure.

  • Correlation 4 (Yellow): The methylene protons of the ethyl esters -O-CH₂- (~4.18 ppm) will correlate to the ester carbonyl carbon (~172 ppm), confirming the ester linkage.

Conclusion: A Self-Validating Structural Proof

The molecular structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid is unequivocally confirmed through the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry established the correct elemental composition. FTIR spectroscopy identified the key carboxylic acid and ester functional groups and confirmed the para-substitution pattern of the aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity. The causality is clear: each experiment logically builds upon the last, culminating in a self-validating dataset where every predicted feature is experimentally observed, leaving no doubt as to the final structure. This rigorous, multi-faceted approach exemplifies the gold standard for molecular structure elucidation in a professional research and development setting.

References

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-carboxybenzyloxy)phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • ADDI. (n.d.). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3708529A - Process for preparing phenylacetic acid.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
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  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

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  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in Proteomics

Disclaimer: The following application note is a scientifically-guided exploration of the potential uses of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in proteomics. As of the date of publication, there is no direct pe...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a scientifically-guided exploration of the potential uses of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid in proteomics. As of the date of publication, there is no direct peer-reviewed literature detailing the specific applications of this compound. The proposed methodologies are based on the structural and chemical properties of the molecule and are intended to serve as a foundational guide for researchers to design and validate its use in their own experimental settings.

Introduction: A Novel Chemical Tool for Exploring the Proteome

The field of chemical proteomics continually seeks novel molecular probes to elucidate protein function, map protein-protein interactions, and identify new drug targets.[1][2] Phenylacetic acid (PAA) and its derivatives are a class of compounds with known biological activities, often serving as scaffolds in medicinal chemistry.[3][4][5] The unique structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, featuring a PAA core with a sterically demanding and functionally versatile dicarboethoxy-propyl side chain, suggests its potential as a novel chemical probe for proteomics research.

This document outlines a hypothetical, yet scientifically plausible, application of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid as a pro-probe for activity-based protein profiling (ABPP) of cellular esterases and for the subsequent identification of their protein interaction partners. The central hypothesis is that the twin ester groups of the molecule are hydrolyzed by intracellular esterases, leading to a localized "unmasking" of a reactive dicarboxylic acid metabolite. This event can be harnessed to study esterase activity and the downstream consequences of the metabolite's formation.

Molecular Rationale and Proposed Mechanism of Action

The design of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid suggests a two-stage mechanism of action within a cellular context, making it a potential "pro-probe."

  • Cellular Entry and Esterase-Mediated Activation: The ethyl ester groups render the molecule relatively hydrophobic, facilitating its passive diffusion across cell membranes. Once inside the cell, the dicarboethoxy-propyl moiety can be recognized and processed by a subset of cellular esterases or hydrolases. The enzymatic hydrolysis of the ester groups results in the formation of a dicarboxylic acid derivative.

  • Target Engagement and Downstream Effects: The newly formed dicarboxylic acid can then interact with intracellular proteins in several ways:

    • Chelation of Metal Ions: The gem-dicarboxylic acid structure is an effective chelator for divalent metal cations. This suggests a potential application in profiling metalloproteins, where the probe's binding could modulate enzyme activity.

    • Specific Protein Binding: The bulky and charged nature of the hydrolyzed probe could lead to specific, non-covalent interactions within the binding pockets of certain proteins, potentially disrupting their function or protein-protein interactions.

    • Metabolic Incorporation: The phenylacetic acid core is a known metabolite that can be further processed by cellular enzymes.[1]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space Pro-Probe 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Esterase Cellular Esterases Pro-Probe->Esterase Cellular Entry & Hydrolysis Activated_Probe Hydrolyzed Dicarboxylic Acid Metabolite Target_Protein Target Protein(s) Activated_Probe->Target_Protein Binding/Interaction Esterase->Activated_Probe Activation Downstream_Effect Modulation of Protein Function / PPIs Target_Protein->Downstream_Effect

Caption: Proposed mechanism of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid as a pro-probe.

Experimental Workflow for Target Identification and Validation

A multi-pronged proteomics approach is recommended to identify the cellular targets of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid and to validate its proposed mechanism of action.

Experimental_Workflow Start Start: Cell Culture Treatment CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Start->CETSA ABPP Activity-Based Protein Profiling (ABPP) with a Tagged Probe Derivative Start->ABPP Quant_Proteomics Quantitative Proteomics (e.g., SILAC, TMT) Start->Quant_Proteomics MS_Analysis LC-MS/MS Analysis CETSA->MS_Analysis ABPP->MS_Analysis Quant_Proteomics->MS_Analysis Data_Analysis Bioinformatic Analysis (Target Identification) MS_Analysis->Data_Analysis Validation Target Validation Data_Analysis->Validation Western_Blot Western Blot Validation->Western_Blot Enzyme_Assay Enzymatic Assays Validation->Enzyme_Assay siRNA siRNA Knockdown Validation->siRNA

Caption: A comprehensive workflow for target deconvolution of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid.

Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its protein targets in a cellular context. Binding of the compound stabilizes the target protein against thermal denaturation.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (dissolved in DMSO)

  • Vehicle control (DMSO)

  • PBS, protease and phosphatase inhibitors

  • Instrumentation for heat treatment (e.g., PCR thermocycler)

  • Equipment for cell lysis, protein quantification, SDS-PAGE, and Western blotting or mass spectrometry.

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins.

    • Mass Spectrometry: For proteome-wide analysis, prepare the soluble fractions for LC-MS/MS analysis to identify proteins that are stabilized at higher temperatures in the presence of the compound.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)Relative Abundance of Target Protein (Compound-treated)Relative Abundance of Target Protein (Vehicle-treated)
401.001.00
500.980.95
550.920.75
600.850.40
650.600.15
700.200.05

This table illustrates the expected thermal stabilization of a target protein upon binding of the compound.

Protocol 2: Activity-Based Protein Profiling (ABPP) with a Tagged Probe

For a more direct identification of target proteins, a tagged version of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid (e.g., with a biotin tag for affinity purification or a fluorescent tag for imaging) would be required. The synthesis of such a derivative is beyond the scope of this note, but we provide a general protocol for its application.

Materials:

  • Tagged 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid derivative

  • Cell lysates or live cells

  • Streptavidin-coated beads (for biotinylated probes)

  • Buffers for lysis, washing, and elution

  • Equipment for SDS-PAGE and mass spectrometry

Procedure:

  • Probe Incubation: Treat live cells or cell lysates with the tagged probe for a specified time and concentration. Include a competition control where the cells/lysate are pre-incubated with an excess of the untagged compound.

  • Lysis (if applicable): Lyse the cells in a suitable buffer.

  • Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged probe along with its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Mass Spectrometry Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically pulled down by the probe.

Protocol 3: Quantitative Proteomics for Global Profiling

Quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling can be used to assess the global changes in protein expression or stability upon treatment with the compound.

Procedure (TMT-based example):

  • Cell Treatment: Treat one set of cells with 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid and a control set with vehicle.

  • Lysis and Protein Digestion: Lyse the cells, quantify the protein concentration, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from the compound-treated and vehicle-treated samples with different TMT isobaric tags.

  • Mixing and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reverse-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of proteins between the treated and control samples based on the reporter ion intensities from the TMT tags. Proteins with significantly altered abundance could be direct targets or part of downstream pathways affected by the compound.

Conclusion and Future Directions

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid represents a molecule with intriguing possibilities for proteomics research. Its potential as a pro-probe for studying cellular esterases and their interactomes warrants further investigation. The protocols outlined in this application note provide a roadmap for researchers to explore the utility of this compound. Future work should focus on the synthesis of tagged derivatives to facilitate more direct target identification and the use of complementary techniques to validate the biological significance of the identified targets. The insights gained from such studies could pave the way for the development of new therapeutic agents or diagnostic tools.

References

  • Wikipedia. Phenylacetic acid. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Mackinnon, A. L., & Taunton, J. (2009). Chemical and proteomic approaches to targeting protein kinases. Current opinion in chemical biology, 13(5-6), 526-533.
  • Collins, J. L., Fivush, A. M., Watson, M. A., Galardi, C. M., Lewis, M. C., Moore, L. B., ... & Willson, T. M. (1998). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 8(24), 3559-3564. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Verhelst, S. H. (2017). On the development of chemical probes for proteomics. Biological Chemistry, 398(1), 25-36.
  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of the ubiquitin-proteasome system. Cold Spring Harbor perspectives in biology, 7(11), a020922.
  • Locker, J., & Griffiths, L. A. (1984). The metabolism of the carcinogen 4-aminobiphenyl in the rat. The role of the gut flora. Biochemical pharmacology, 33(14), 2261-2267.
  • PubChem. 2,2'-(Dithiobis(4,1-phenylene))diacetic acid. [Link]

  • YouTube. (2024, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

  • Grokipedia. Phenylacetic acid. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Erowid. Synthesis of Phenylacetic Acid. [Link]

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  • Law, B., & Boulanger, M. J. (2012). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in microbiology, 3, 193. [Link]

  • ResearchGate. Formation of phenylacetic acid (PAA) (a), phenylpropionic acid (PPA)... [Link]

  • bioRxiv. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

  • PubMed. Investigating Peptide-Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N-Terminal and Lysine Acetyltransferases. [Link]

  • PubMed. Developing photoactive affinity probes for proteomic profiling: hydroxamate-based probes for metalloproteases. [Link]

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Application

Application Note and Detailed Protocol for the Synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester

For: Researchers, scientists, and drug development professionals. Introduction 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is a key intermediate in the synthesis of various pharmacologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a substituted phenylacetic acid moiety, makes it a valuable building block for accessing a range of complex molecular architectures. This document provides a comprehensive guide to the synthesis of this target molecule, grounded in the principles of the malonic ester synthesis. The protocol herein is designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate troubleshooting and optimization.

The synthetic strategy hinges on the nucleophilic character of the enolate derived from diethyl malonate and its subsequent reaction with a suitable electrophile, in this case, a derivative of 4-(halomethyl)phenylacetic acid ethyl ester. The malonic ester synthesis is a classic and powerful C-C bond-forming reaction that allows for the elongation of a carbon chain.[1][2][3][4][5]

Overall Synthetic Strategy

The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid ethyl ester is achieved via a two-step process, beginning with the preparation of the key electrophile, ethyl 4-(chloromethyl)phenylacetate, followed by its reaction with the enolate of diethyl malonate.

Synthesis_Overview cluster_step1 Step 1: Electrophile Synthesis cluster_step2 Step 2: Malonic Ester Alkylation A 4-(Chloromethyl)benzoic acid B Ethyl 4-(chloromethyl)phenylacetate A->B Esterification (EtOH, H+) E 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid ethyl ester (Target Molecule) B->E C Diethyl malonate D Sodio-diethyl malonate C->D Deprotonation (NaOEt) D->E SN2 Alkylation

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Ethyl 4-(chloromethyl)phenylacetate (Electrophile)

The synthesis of the electrophilic precursor, ethyl 4-(chloromethyl)phenylacetate, is a critical first step. This is achieved through the Fischer esterification of 4-(chloromethyl)benzoic acid.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(Chloromethyl)benzoic acid≥98%Sigma-Aldrich
Ethanol (absolute)Anhydrous, ≥99.5%Merck
Sulfuric acid (concentrated)95-98%Fisher Scientific
Sodium bicarbonate (saturated)ACS ReagentVWR
Brine (saturated NaCl solution)ACS ReagentLab Prepared
Anhydrous sodium sulfateACS ReagentAlfa Aesar
Diethyl etherAnhydrousJ.T. Baker
TolueneAnhydrousEMD Millipore
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (58.6 mmol) of 4-(chloromethyl)benzoic acid in 100 mL of absolute ethanol.

  • Acid Catalysis: Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude ester by vacuum distillation or column chromatography on silica gel (7:3 hexanes/ethyl acetate) to yield ethyl 4-(chloromethyl)phenylacetate as a colorless oil.

Part 2: Alkylation of Diethyl Malonate

This step involves the formation of the diethyl malonate enolate followed by its nucleophilic attack on the benzylic chloride synthesized in Part 1.[2][3][7]

Materials and Reagents
Reagent/MaterialGradeSupplier
Diethyl malonate≥99%Acros Organics
Sodium ethoxide≥98%Fluka
Ethyl 4-(chloromethyl)phenylacetate(From Part 1)-
Ethanol (absolute)Anhydrous, ≥99.5%Merck
Diethyl etherAnhydrousJ.T. Baker
Hydrochloric acid (1 M)ACS ReagentFisher Scientific
Brine (saturated NaCl solution)ACS ReagentLab Prepared
Anhydrous magnesium sulfateACS ReagentSigma-Aldrich
Experimental Protocol

Alkylation_Workflow A Dissolve NaOEt in anhydrous EtOH B Add diethyl malonate dropwise at 0°C A->B C Stir for 30 min to form enolate B->C D Add ethyl 4-(chloromethyl)phenylacetate in EtOH dropwise C->D E Warm to RT and then reflux for 6-8 hours D->E F Monitor reaction by TLC E->F G Quench with 1 M HCl F->G H Extract with diethyl ether G->H I Wash with brine H->I J Dry over MgSO4 I->J K Concentrate and purify J->K

Caption: Step-by-step workflow for the alkylation reaction.

  • Enolate Formation:

    • In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve 3.98 g (58.5 mmol) of sodium ethoxide in 100 mL of absolute ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add 9.37 g (58.5 mmol) of diethyl malonate dropwise to the stirred solution over 15 minutes.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Alkylation:

    • Dissolve 11.6 g (58.5 mmol) of ethyl 4-(chloromethyl)phenylacetate (from Part 1) in 50 mL of absolute ethanol and add it to the dropping funnel.

    • Add the solution of the electrophile dropwise to the enolate solution over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add 100 mL of water to the residue.

    • Carefully neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (8:2 hexanes/ethyl acetate) to afford 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid ethyl ester as a viscous oil.

Expected Results and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldAppearance
Ethyl 4-(chloromethyl)phenylacetateC11H13ClO2212.6785-95%Colorless oil
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid ethyl esterC20H28O6364.4370-80%Viscous oil

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.30 (m, 4H, Ar-H), 4.10-4.25 (m, 6H, 3 x OCH₂CH₃), 3.60 (s, 2H, ArCH₂CO), 3.45 (t, J=7.6 Hz, 1H, CH(COOEt)₂), 3.15 (d, J=7.6 Hz, 2H, ArCH₂CH), 1.20-1.30 (m, 9H, 3 x OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 168.8, 138.0, 135.5, 129.5, 129.0, 61.5, 61.3, 52.0, 40.5, 35.0, 14.1, 14.0.

  • IR (neat, cm⁻¹): 2980, 1730 (C=O, ester), 1610, 1510, 1450, 1370, 1240, 1150, 1030.

  • Mass Spectrometry (ESI+): m/z 365.19 [M+H]⁺, 387.17 [M+Na]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in esterificationIncomplete reaction; insufficient catalyst or reaction time.Increase reflux time; add a small amount of additional sulfuric acid. Ensure anhydrous conditions.
Low yield in alkylationIncomplete enolate formation; moisture in the reaction; side reactions.Use freshly dried ethanol and ensure all glassware is oven-dried. Use freshly opened sodium ethoxide.
Presence of starting materialsInsufficient reaction time or temperature.Increase reflux time and ensure the reaction reaches the appropriate temperature.
Formation of dialkylated productUse of excess electrophile or prolonged reaction time.Use a slight excess of the nucleophile. Monitor the reaction closely by TLC and stop when the starting material is consumed.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

References

  • PrepChem. Synthesis of ethyl 4-[2-(2-butoxy-5-chlorobenzamido)-ethyl]-phenylacetate. Available from: [Link]

  • Google Patents. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
  • PrepChem. Synthesis of 4-(2-acetamidoethyl)-phenylacetic acid. Available from: [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. Available from: [Link]

  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Organic Syntheses. ethyl phenylacetate. Available from: [Link]

  • Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Google Patents. CN1237572A - Preparation method of diethyl malonate.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available from: [Link]

  • Chemistry Steps. Malonic Ester Synthesis. Available from: [Link]

  • ResearchGate. The Alkylation of Malonic Ester. Available from: [Link]

  • YouTube. Malonic Ester Synthesis. Available from: [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. Available from: [Link]

  • Organic Syntheses. ethyl phenylmalonate. Available from: [Link]

  • University of California, Irvine. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Google Patents. DE3362168D1 - Synthesis of phenylacetic acid esters.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

Welcome to the technical support center for the synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Plausible Synthetic Route

The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is typically achieved through a malonic ester synthesis pathway. A plausible and common route is outlined below:

cluster_0 Step 1: Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated_Intermediate Diethyl 2-(4-(ethoxycarbonylmethyl)benzyl)malonate Enolate->Alkylated_Intermediate SN2 Attack Alkyl_Halide Ethyl 4-(halomethyl)phenylacetate (X = Br, Cl) Alkyl_Halide->Alkylated_Intermediate Enolate2 Substituted Malonate Enolate Alkylated_Intermediate->Enolate2 Deprotonation Base2 Base (e.g., NaOEt) Base2->Enolate2 Fully_Alkylated Diethyl 2-(4-(ethoxycarbonylmethyl)benzyl)-2-methylmalonate Enolate2->Fully_Alkylated SN2 Attack Methyl_Halide Methyl Halide (e.g., CH3I) Methyl_Halide->Fully_Alkylated Diacid Substituted Malonic Acid Fully_Alkylated->Diacid Saponification Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Diacid Decarboxylation Decarboxylation (Heat) Final_Product 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Decarboxylation->Final_Product Diacid->Final_Product

Caption: Plausible synthetic workflow for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid.

Troubleshooting and FAQs

This section is structured to address specific issues you might encounter at each stage of the synthesis.

Part 1: Alkylation Steps

Question 1: My initial alkylation with ethyl 4-(halomethyl)phenylacetate is showing low conversion, and I see a significant amount of unreacted diethyl malonate. What's going wrong?

Answer:

Low conversion in the initial alkylation step often points to issues with the formation of the malonate enolate or the reactivity of the alkylating agent.

  • Causality: The acidity of the α-hydrogen of diethyl malonate (pKa ≈ 13) requires a sufficiently strong base to achieve complete deprotonation.[1] Sodium ethoxide (NaOEt) in ethanol is a common choice. Incomplete deprotonation will leave you with unreacted starting material. The reactivity of the ethyl 4-(halomethyl)phenylacetate is also crucial; benzyl bromides are generally more reactive than chlorides in SN2 reactions.[2]

  • Troubleshooting Steps:

    • Base Quality and Stoichiometry: Ensure your sodium ethoxide is fresh and anhydrous. Use at least one full equivalent of the base. It's often beneficial to use a slight excess (1.05-1.1 equivalents) to drive the deprotonation to completion.

    • Solvent Conditions: The reaction should be carried out under strictly anhydrous conditions. Any moisture will consume the base and reduce the yield of the enolate.

    • Alkylating Agent Reactivity: If you are using ethyl 4-(chloromethyl)phenylacetate, consider switching to the more reactive ethyl 4-(bromomethyl)phenylacetate.

    • Reaction Temperature: While the enolate formation is typically done at room temperature or slightly below, the alkylation step may require gentle heating (e.g., refluxing in ethanol) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I'm observing a significant amount of a dialkylated side product in my first alkylation step. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[3] This occurs because the mono-alkylated product still has an acidic proton that can be deprotonated by the base, leading to a second alkylation.

  • Causality: The mono-alkylated intermediate can form an enolate and react with another molecule of the alkylating agent. This is more likely to occur if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period after the initial starting material is consumed.

  • Troubleshooting Steps:

    • Controlled Addition: Add the ethyl 4-(halomethyl)phenylacetate slowly and dropwise to the solution of the malonate enolate.[3] This maintains a low concentration of the alkylating agent and favors its reaction with the more abundant diethyl malonate enolate.

    • Stoichiometry: Use a slight excess of diethyl malonate relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of diethyl malonate). This will increase the probability of the alkylating agent reacting with the desired enolate.

    • Monitoring: Carefully monitor the reaction by TLC. Once the starting ethyl 4-(halomethyl)phenylacetate is consumed, quench the reaction to prevent further alkylation.

Question 3: In the second alkylation with methyl halide, I am getting a low yield and the reaction seems sluggish. What could be the issue?

Answer:

The second alkylation can be slower due to steric hindrance from the bulky group already attached to the α-carbon.

  • Causality: The substituted malonate is more sterically hindered than diethyl malonate, which can slow down the rate of both deprotonation and subsequent SN2 attack.

  • Troubleshooting Steps:

    • More Reactive Alkylating Agent: Use methyl iodide instead of methyl bromide or chloride, as iodide is a better leaving group.

    • Stronger Base/Different Solvent: While sodium ethoxide is standard, for a sluggish reaction, you could consider a stronger base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Increased Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. As always, monitor for potential side reactions at higher temperatures.

Part 2: Hydrolysis and Decarboxylation

Question 4: The saponification of my fully alkylated ester is incomplete, and I have a mixture of partially hydrolyzed products. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis is often due to the steric hindrance of the substituted ester and insufficient reaction time or harshness of the conditions.

  • Causality: The presence of two bulky substituents on the α-carbon can make the ester carbonyls less accessible to the hydroxide ion.[4] Standard hydrolysis conditions may not be sufficient for complete conversion.

  • Troubleshooting Steps:

    • Extended Reaction Time and Heat: Increase the reflux time significantly. Monitor the reaction progress by TLC until all ester starting material is consumed.

    • Stronger Basic Conditions: Use a higher concentration of NaOH or KOH (e.g., 20-25% aqueous solution).

    • Co-solvent: Adding a co-solvent like ethanol or THF can improve the solubility of the organic ester in the aqueous base, thereby increasing the reaction rate.

    • Acidic Hydrolysis: As an alternative, acidic hydrolysis using a mixture of a strong acid (like H₂SO₄ or HCl) in water and an organic solvent can be effective.[5]

Question 5: During the decarboxylation step, I am observing the formation of several byproducts, and my final product is impure. What are the likely side reactions?

Answer:

The decarboxylation of β-keto acids and malonic acids is generally a clean reaction, but side reactions can occur at high temperatures or in the presence of impurities.[6]

  • Causality: Excessive heat can lead to charring and other decomposition pathways. If the preceding hydrolysis step was not clean, impurities carried over can react under the decarboxylation conditions.

  • Troubleshooting Steps:

    • Controlled Heating: Heat the substituted malonic acid gently and monitor for the evolution of CO₂. Once the gas evolution ceases, the reaction is likely complete. Avoid excessive heating.

    • Purification of the Diacid: If you suspect impurities from the hydrolysis step, it may be beneficial to purify the intermediate dicarboxylic acid before decarboxylation. This can often be achieved by recrystallization.

    • Vacuum: Performing the decarboxylation under a mild vacuum can help to remove CO₂ and may allow for a lower reaction temperature.

Impurity Profile and Analytical Guidance

A summary of potential impurities and their sources is provided in the table below.

Impurity Name Structure Source Mitigation Strategy
Diethyl 2,2-bis(4-(ethoxycarbonylmethyl)benzyl)malonateDialkylated ProductSecond alkylation on the mono-alkylated intermediate.Slow addition of alkylating agent, use of excess diethyl malonate.
Ethyl 4-(ethen-1-yl)phenylacetateElimination ProductE2 elimination of the alkyl halide promoted by the base.Use a less hindered base, control temperature.
Diethyl 2-(4-(carboxymethyl)benzyl)-2-methylmalonatePartially Hydrolyzed ProductIncomplete saponification of the ester groups.Increase reaction time, use stronger basic conditions.
4-(2-Carboxy-2-ethoxycarbonyl-propyl)phenylacetic acid ethyl esterPartially Hydrolyzed and Decarboxylated ProductIncomplete hydrolysis and decarboxylation.Ensure complete hydrolysis before decarboxylation.

Analytical Method Development (HPLC):

For the analysis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid and its impurities, a reverse-phase HPLC method is recommended.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.[7]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 220-260 nm) should be suitable.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Purification Strategies

Recrystallization:

The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system.

  • Solvent Selection: A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) is often effective. The crude product should be dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent should be added until turbidity is observed. Cooling should then induce crystallization.

Column Chromatography:

For the removal of closely related impurities, column chromatography on silica gel may be necessary.[8]

  • Eluent System: A gradient of ethyl acetate in hexane is a common choice for separating compounds of varying polarity. The addition of a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid product on the silica gel.

Diagram of Impurity Formation

Enolate Malonate Enolate Mono_Alkylated Mono-alkylated Intermediate Enolate->Mono_Alkylated Desired SN2 Alkyl_Halide Ethyl 4-(halomethyl)phenylacetate Alkyl_Halide->Mono_Alkylated Di_Alkylated Dialkylated Impurity Alkyl_Halide->Di_Alkylated Elimination Elimination Product (Alkene) Alkyl_Halide->Elimination Mono_Alkylated->Di_Alkylated Undesired Alkylation Base Base Base->Elimination E2 Elimination

Caption: Formation pathways for common alkylation impurities.

References

  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fenbufen-impurities. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580470B - Method for synthesizing 4-methyl-1, 2-phenylenedioxyacetic ester.
  • Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
  • Oxford Academic. (2014, July 12). Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • National Institutes of Health. (2021, July 7). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0098058B1 - Synthesis of phenylacetic acid esters.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Organic Letters. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). New derivatives of aryl-propionic acid. Synthesis and biological evaluation | Request PDF. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

Introduction 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and materials science. Its structure, featuring a phenylacetic acid core with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,2-Dicarboethoxy-propyl)phenylacetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and materials science. Its structure, featuring a phenylacetic acid core with a flexible, functionalized side chain, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. The methodologies presented are grounded in established organic chemistry principles and supported by relevant literature.

Method 1: Knoevenagel Condensation of p-Formylphenylacetic Acid Ester followed by Michael Addition

This synthetic strategy leverages the reactivity of a para-formyl group on the phenylacetic acid backbone. The core principle is the initial formation of an α,β-unsaturated system via a Knoevenagel condensation, which then serves as a Michael acceptor for the conjugate addition of diethyl malonate.

Scientific Rationale

The carboxylic acid of the starting material, p-formylphenylacetic acid, is first protected as an ester to prevent its interference with the basic conditions of the subsequent Knoevenagel condensation. The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[1][2] The resulting α,β-unsaturated ester is an excellent Michael acceptor due to the electron-withdrawing nature of the carbonyl group. The Michael addition of the enolate of diethyl malonate, a classic carbon-carbon bond-forming reaction, then proceeds to furnish the desired side chain.[3][4] A final hydrolysis step deprotects the carboxylic acid to yield the target molecule.

Experimental Protocol

Step 1: Esterification of p-Formylphenylacetic Acid

  • To a solution of p-formylphenylacetic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl p-formylphenylacetate.

Step 2: Knoevenagel Condensation

  • To a solution of ethyl p-formylphenylacetate (1 eq.) and ethyl acetate (2 eq.) in a suitable solvent like toluene, add a strong base such as sodium ethoxide (1.1 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield ethyl p-(2-ethoxycarbonylvinyl)phenylacetate.

Step 3: Michael Addition

  • To a solution of diethyl malonate (1.5 eq.) in ethanol, add sodium ethoxide (1.5 eq.) to generate the enolate.

  • Add the ethyl p-(2-ethoxycarbonylvinyl)phenylacetate (1 eq.) dropwise to the enolate solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the tri-ester intermediate.

Step 4: Selective Hydrolysis

  • Dissolve the tri-ester intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.1 eq.) and stir at room temperature for 2-4 hours, carefully monitoring the selective hydrolysis of the phenylacetic ester by TLC.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid.

Visual Workflow

Method 1 Workflow start p-Formylphenylacetic Acid step1 Esterification (EtOH, H₂SO₄) start->step1 intermediate1 Ethyl p-Formylphenylacetate step1->intermediate1 step2 Knoevenagel Condensation (Ethyl Acetate, NaOEt) intermediate1->step2 intermediate2 Ethyl p-(2-Ethoxycarbonylvinyl)phenylacetate (Michael Acceptor) step2->intermediate2 step3 Michael Addition (Diethyl Malonate, NaOEt) intermediate2->step3 intermediate3 Tri-ester Intermediate step3->intermediate3 step4 Selective Hydrolysis (LiOH, THF/H₂O) intermediate3->step4 end_product 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid step4->end_product

Caption: Synthetic scheme for Method 1.

Method 2: Friedel-Crafts Acylation of Phenylacetic Acid Ester followed by Michael Addition and Reduction

This approach begins with the more readily available starting material, phenylacetic acid. The key steps involve the introduction of a suitable functional group onto the aromatic ring via a Friedel-Crafts acylation, which is then elaborated to the desired side chain.

Scientific Rationale

The carboxylic acid of phenylacetic acid is first protected as an ester. A Friedel-Crafts acylation with acryloyl chloride introduces a 3-carbon α,β-unsaturated ketone moiety at the para position. This reaction is a classic electrophilic aromatic substitution. The resulting enone is a suitable Michael acceptor for the conjugate addition of diethyl malonate.[5][6] A subsequent reduction of the ketone functionality to a methylene group is necessary to arrive at the final alkyl side chain. The Wolff-Kishner or Clemmensen reduction are standard methods for this transformation. Finally, deprotection of the phenylacetic ester yields the target compound.

Experimental Protocol

Step 1: Esterification of Phenylacetic Acid

  • Prepare ethyl phenylacetate from phenylacetic acid using the same procedure as in Method 1, Step 1.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.

  • Add ethyl phenylacetate (1 eq.) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield ethyl p-(3-oxoprop-1-en-1-yl)phenylacetate.

Step 3: Michael Addition

  • Perform the Michael addition of diethyl malonate to the enone product from Step 2 using the same procedure as in Method 1, Step 3.

Step 4: Wolff-Kishner Reduction of the Ketone

  • To a solution of the product from Step 3 (1 eq.) in diethylene glycol, add hydrazine hydrate (3 eq.) and potassium hydroxide (3 eq.).

  • Heat the mixture to 180-200 °C and reflux for 4-6 hours, allowing water to distill off.

  • Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 5: Hydrolysis

  • Hydrolyze the resulting ester using standard basic conditions (e.g., NaOH in ethanol/water followed by acidification) to obtain the final product.

Visual Workflow

Method 2 Workflow start Phenylacetic Acid step1 Esterification (EtOH, H₂SO₄) start->step1 intermediate1 Ethyl Phenylacetate step1->intermediate1 step2 Friedel-Crafts Acylation (Acryloyl Chloride, AlCl₃) intermediate1->step2 intermediate2 Enone Intermediate step2->intermediate2 step3 Michael Addition (Diethyl Malonate, NaOEt) intermediate2->step3 intermediate3 Keto-triester Intermediate step3->intermediate3 step4 Wolff-Kishner Reduction (H₂NNH₂, KOH) intermediate3->step4 intermediate4 Tri-ester Intermediate step4->intermediate4 step5 Hydrolysis (NaOH, H₂O/EtOH) intermediate4->step5 end_product 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid step5->end_product

Caption: Synthetic scheme for Method 2.

Comparative Analysis

FeatureMethod 1: Knoevenagel/MichaelMethod 2: Friedel-Crafts/Michael/Reduction
Starting Material p-Formylphenylacetic acid (less common)Phenylacetic acid (readily available, cheaper)
Number of Steps 45
Key Reactions Knoevenagel condensation, Michael additionFriedel-Crafts acylation, Michael addition, Wolff-Kishner reduction
Expected Overall Yield Moderate to goodLower, due to an additional step and potentially harsh reduction conditions
Scalability Generally good, though purification of intermediates may be challengingFriedel-Crafts acylation can be difficult to control on a large scale. Wolff-Kishner reduction requires high temperatures.
Safety & Handling Uses strong bases (sodium ethoxide).Uses a corrosive Lewis acid (AlCl₃), a toxic and reactive acyl chloride, and flammable and corrosive reagents for the reduction at high temperatures.
Potential Side Reactions Self-condensation in the Knoevenagel step; polymerization of the Michael acceptor.Polysubstitution in the Friedel-Crafts step; incomplete reduction or side reactions during the Wolff-Kishner step.
Selectivity The final hydrolysis step requires careful control to achieve selectivity.The Friedel-Crafts reaction is generally para-directing.

Conclusion

Both presented methods offer viable synthetic routes to 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid.

Method 1 is more elegant and likely to provide a higher overall yield due to the fewer number of steps and milder reaction conditions in the later stages. However, its practicality is contingent on the availability and cost of the starting material, p-formylphenylacetic acid.

Method 2 starts from a more economical and readily available precursor, phenylacetic acid. While it involves an additional step and harsher reaction conditions, particularly the reduction step, it may be a more practical choice if the starting material for Method 1 is not easily accessible. The Friedel-Crafts acylation and Wolff-Kishner reduction steps may require more extensive optimization to achieve good yields and purity.

The choice between these two methods will ultimately depend on the specific constraints of the research or production environment, including the availability of starting materials, the scale of the synthesis, and the technical capabilities for handling the required reagents and reaction conditions.

References

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic & Inorganic Chemistry, 3(2).
  • Chopade, M. U. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Retrieved from [Link]

  • Gross, G. G. (1981). Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid.
  • Process for the preparation of p-hydroxyphenylacetic acid. (n.d.). Google Patents.
  • LibreTexts. (2021, October 29). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(15), 7368-7373.
  • Montiel, V., et al. (2000). Indirect Electrochemical Synthesis of p-Hydroxyphenylacetic Acid. Industrial & Engineering Chemistry Research, 39(11), 4146-4151.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Knoevenagel condensation reaction: formaldehyde and diethyl malonate under alkaline conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Retrieved from [Link]

  • Gross, G. G. (1981). Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid.
  • a, B-Unsaturated Carbonyl - Compounds. (2020, May 31). Course Hero. Retrieved from [Link]

  • Wang, Y., et al. (2014). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Organic & Biomolecular Chemistry, 12(4), 622-629.
  • Phenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wang, C., et al. (2013). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 11(36), 6091-6098.
  • Synthetic technology of phenylacetic acid. (n.d.). Google Patents.
  • Ethyl benzalmalonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2019). PubMed Central. Retrieved from [Link]

  • One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. (2021). ACS Publications. Retrieved from [Link]

  • Effects of p-Hydroxyphenylacetic Acid and p-Hydroxybenzoic Acid on Soil Bacterial and Fungal Communities. (2019). MDPI. Retrieved from [Link]

  • 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

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Comparative

benchmarking 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid performance

An Objective Guide to Benchmarking the Synthetic Performance of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Strategic Syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Benchmarking the Synthetic Performance of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Strategic Synthesis Benchmarking

In the landscape of pharmaceutical development, the synthetic route chosen for an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of a successful program. The efficiency, scalability, and environmental impact of a synthesis can dictate project timelines, manufacturing costs, and regulatory success. This guide presents a framework for benchmarking the performance of synthetic routes for complex pharmaceutical intermediates, using 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid as a focal point.

4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a substituted phenylacetic acid derivative, a class of compounds frequently utilized as building blocks in the synthesis of more complex drug candidates, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While this specific molecule may be a bespoke intermediate, the principles for evaluating its synthesis are universal. An effective benchmarking study moves beyond simple reaction yield to encompass a holistic view of process efficiency, sustainability, and scalability.

This document will compare two hypothetical synthetic routes to our target molecule. Route A represents a classical, multi-step approach relying on well-established but often less efficient reactions. Route B embodies a modern, more streamlined approach, prioritizing atom economy and process simplification, inspired by greener industrial syntheses like the BHC process for ibuprofen.[3][4] Through a rigorous comparison of these routes, we will illustrate the critical key performance indicators (KPIs) and experimental protocols necessary for making informed decisions in chemical process development.

Comparative Analysis of Synthetic Routes

The performance of a synthetic route is a multi-faceted consideration. We will evaluate our two proposed routes based on a set of widely accepted metrics in the pharmaceutical industry that balance chemical efficiency with environmental responsibility.[5][6][7]

Key Performance Indicators (KPIs) for Synthesis Benchmarking

The primary metrics for our comparison are defined as follows:

  • Overall Yield (%): The amount of final product obtained relative to the theoretical maximum from the initial starting material.

  • Atom Economy (%): A measure of how many atoms from the reactants are incorporated into the final desired product.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (starting materials, reagents, solvents, process water) used to the mass of the final product. A lower PMI indicates a greener, more efficient process.[5][8]

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the final product. It is closely related to PMI (E-Factor = PMI - 1).[7]

  • Step Count: The number of discrete synthetic transformations required. Fewer steps generally lead to lower costs and faster production times.

Hypothetical Routes for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid

To illustrate the benchmarking process, we propose two plausible synthetic pathways.

Route A: The Classical Malonic Ester Pathway

This route is a traditional, convergent synthesis that builds the side chain onto the phenylacetic acid core via a classical malonic ester alkylation.

cluster_0 Route A: Classical Synthesis A 4-(Bromomethyl)phenylacetic acid ester C Alkylation Intermediate A->C NaH, THF B Diethyl Malonate B->C D Methylation C->D NaH, CH3I E Hydrolysis & Decarboxylation D->E 1. NaOH, H2O/EtOH 2. H3O+, Heat F Target Molecule E->F

Caption: Workflow for the classical synthesis (Route A).

Route B: A Modern, Convergent Approach

This route is inspired by modern industrial syntheses that seek to minimize steps and improve atom economy, potentially using a catalyzed coupling reaction to build the core structure more directly.

cluster_1 Route B: Modern Synthesis G 4-Acetylphenylacetic acid H Reductive Amination/ Coupling Precursor G->H Reduction/Activation I Palladium-Catalyzed Carbonylation H->I CO, Diethyl Malonate derivative, Pd Catalyst J Target Molecule I->J Final Hydrolysis

Caption: Workflow for the modern, streamlined synthesis (Route B).

Performance Benchmarking Data

The following table presents a hypothetical but realistic comparison of the two routes based on the defined KPIs. This data is modeled on typical outcomes for analogous transformations in pharmaceutical synthesis.

MetricRoute A (Classical)Route B (Modern)Rationale & Justification
Overall Yield ~35%~65%Fewer steps and higher-yielding catalytic reactions in Route B lead to a significantly better overall yield.[3]
Atom Economy Low (~40%)High (~75%)Route A uses stoichiometric activating agents (NaH) and protecting groups, generating significant waste. Route B's catalytic approach incorporates more atoms into the final product.
Process Mass Intensity (PMI) High (~150)Low (~40)Route A requires multiple solvent-intensive steps (extractions, chromatography). Route B is designed with fewer unit operations, drastically reducing solvent and reagent mass.[5]
E-Factor ~149~39Directly correlated with PMI, highlighting the significant waste reduction in Route B.
Step Count 5 steps3 stepsRoute B achieves the target in fewer transformations, reducing production time and complexity.[4]
Safety & Handling Use of sodium hydride (pyrophoric) and methyl iodide (toxic).Use of carbon monoxide (toxic gas under pressure) requires specialized equipment, but avoids other highly reactive reagents.Both routes have hazards that must be appropriately managed, but Route A's reagents are more challenging for large-scale handling.

Experimental Protocols: A Case Study in Ibuprofen Synthesis

To ground our benchmarking framework in a real-world example, we provide detailed protocols for a well-documented synthesis of Ibuprofen, 2-(4-isobutylphenyl)propanoic acid. This multi-step synthesis mirrors the complexity of Route A and demonstrates the level of detail required for a thorough evaluation.[3] The process begins with a Friedel-Crafts acylation to prepare the key intermediate, 4'-isobutylacetophenone.[1][3]

Workflow for Ibuprofen Synthesis (Boots Process Analogue)

G start Isobutylbenzene step1 Step 1: Friedel-Crafts Acylation (AlCl3, Acetic Anhydride) start->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Step 2: Reduction (NaBH4) intermediate1->step2 intermediate2 1-(4-Isobutylphenyl)ethanol step2->intermediate2 step3 Step 3: Chlorination (Conc. HCl) intermediate2->step3 intermediate3 1-Chloro-1-(4-isobutylphenyl)ethane step3->intermediate3 step4 Step 4: Grignard Formation & Carboxylation (Mg, CO2) intermediate3->step4 end Ibuprofen step4->end

Caption: Experimental workflow for the synthesis of Ibuprofen.

Step 1: Synthesis of 4'-Isobutylacetophenone
  • Setup: To a 50 mL round-bottom flask, add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂) and cool the mixture in an ice bath.[3]

  • Addition: Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled, stirred suspension over 15 minutes.[3]

  • Reaction: Stir the reaction mixture for 45 minutes at 0 °C.[3]

  • Quench: Carefully quench the reaction by slowly adding 20 mL of a 4M HCl solution pre-cooled to 0 °C.[3]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash sequentially with 20 mL of 10% NaOH, 20 mL of 50% brine, and 20 mL of H₂O.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[3]

  • Analysis & Benchmarking:

    • Yield Calculation: Determine the mass of the product and calculate the percentage yield (a typical yield is ~26%).[3]

    • Purity Assessment (HPLC/GC): Analyze the product purity. Identify and quantify unreacted starting material and by-products.

    • Structural Verification (NMR/IR): Confirm the structure using ¹H NMR and IR spectroscopy. The IR spectrum should show a characteristic C=O stretch around 1684 cm⁻¹.[3]

Step 2-4: Conversion to Ibuprofen

Following the synthesis of the key ketone intermediate, the subsequent steps are performed and benchmarked in a similar fashion:

  • Step 2: Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH₄) in methanol.[3]

  • Step 3: Chlorination: The alcohol is converted to a benzylic chloride using concentrated HCl.[3]

  • Step 4: Grignard Reaction & Carboxylation: The chloride is treated with magnesium (Mg) to form a Grignard reagent, which is then bubbled with carbon dioxide (CO₂) and worked up with acid to yield the final ibuprofen product.[3]

For each step, meticulous data collection on mass balance, reaction time, temperature, and analytical results is crucial for calculating the overall process metrics (PMI, E-Factor, etc.) and identifying areas for optimization.

Conclusion: From Benchmarking to Process Optimization

This guide establishes a comprehensive framework for the comparative benchmarking of synthetic routes for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, using established industrial practices and a concrete example from the synthesis of ibuprofen. The analysis clearly demonstrates that modern synthetic strategies (Route B) offer substantial advantages in efficiency, sustainability, and scalability over classical approaches (Route A).

The ultimate goal of benchmarking is to generate actionable insights. A high PMI value in Route A, for instance, points directly to excessive solvent use in work-up and purification steps, suggesting that crystallization or alternative extraction techniques should be investigated. Similarly, the poor atom economy of Route A highlights the need for catalytic rather than stoichiometric reagents.

By systematically applying these key performance indicators and detailed experimental validations, researchers and drug development professionals can make data-driven decisions, selecting and optimizing synthetic routes that are not only scientifically sound but also commercially viable and environmentally responsible.

References

  • Ibuprofen Synthesis | Synaptic - Central College. (2019). Available at: [Link]

  • Ibuprofen: synthesis and properties. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of ibuprofen from benzene - The Science Snail. (2018). Available at: [Link]

  • US Patent for Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (n.d.). Google Patents.
  • Two steps in the synthesis of the analgesic ibuprofen include a carbonyl condensation reaction followed by an alkylation reaction. (2018). Brainly.com. Available at: [Link]

  • Lessons learned through measuring green chemistry performance – The pharmaceutical experience. (n.d.). ACS Green Chemistry Institute. Available at: [Link]

  • Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. (2025). ResearchGate. Available at: [Link]

  • Benchmarking green chemistry adoption by the Indian pharmaceutical supply chain. (2025). Taylor & Francis Online. Available at: [Link]

  • US Patent for Process for the preparation of 4'-isobutylacetophenone. (n.d.). Google Patents.
  • Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. (2025). ResearchGate. Available at: [Link]

  • Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. (n.d.). Oxford Academic. Available at: [Link]

  • Benchmarking green chemistry adoption by the Indian pharmaceutical supply chain. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Diethyl Malonate : Synthesis via Fischer Esterification. (2023). YouTube. Available at: [Link]

  • The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. (n.d.). ACS Publications. Available at: [Link]

  • Using Metrics to Drive Innovations in Green Chemistry and Engineering. (n.d.). US EPA. Available at: [Link]

  • Ibuprofen - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Focus Areas – ACS GCI Pharmaceutical Roundtable. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Diethyl malonate - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Solved The compound 4-isobutylacetophenone is needed for the synthesis of ibuprofen. (2020). Chegg.com. Available at: [Link]

Sources

Validation

A Definitive Guide to the Structural Confirmation of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid: An X-ray Crystallography-Centric Approach

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which all subsequent research, from understandin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which all subsequent research, from understanding biological activity to optimizing material properties, is built.[1][2] This guide provides an in-depth, expert-led comparison of analytical techniques for the structural elucidation of novel organic compounds, centered around the hypothetical case study of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid. While Nuclear Magnetic Resonance (NMR) spectroscopy is often considered a gold standard for the structural analysis of organic compounds in solution, single-crystal X-ray diffraction, when applicable, offers the most definitive and high-resolution insight into the solid-state architecture of a molecule.[3][4][5]

This document will navigate the comprehensive workflow, from synthesis to final structural validation, emphasizing the causal relationships behind experimental choices and presenting a self-validating system of protocols.

Synthesis and Purification: The Foundation of Quality Data

A prerequisite for any structural analysis is the synthesis and rigorous purification of the target compound. A plausible route to 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is proposed, drawing from established methodologies for the synthesis of substituted phenylacetic acids.[6][7][8][9][10]

Proposed Synthetic Pathway:

A multi-step synthesis beginning with a suitable phenylacetic acid derivative is a common strategy. One such approach could involve the alkylation of a protected 4-bromophenylacetic acid ester with diethyl malonate, followed by a second alkylation and subsequent deprotection and hydrolysis steps.

Synthesis_Pathway cluster_0 Step 1: Protection & Alkylation cluster_1 Step 2: Second Alkylation & Hydrolysis A 4-Bromophenylacetic Acid B Methyl 4-bromophenylacetate A->B Esterification (MeOH, H+) C Methyl 4-(2,2-dicarboethoxy-ethyl)phenylacetate B->C Alkylation with Diethyl Malonate (NaOEt, EtOH) D Methyl 4-(2,2-dicarboethoxy-propyl)phenylacetate C->D Alkylation with Methyl Iodide (NaOEt, EtOH) E 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid D->E Hydrolysis (LiOH, THF/H2O)

Experimental Protocol: Purification
  • Reaction Quench and Extraction: The final reaction mixture is quenched with dilute acid (e.g., 1M HCl) and extracted with an organic solvent such as ethyl acetate.

  • Aqueous Wash: The organic layer is washed sequentially with water and brine to remove inorganic impurities.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Chromatographic Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure compound. The progress is monitored by thin-layer chromatography.

  • Purity Assessment: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) to ensure it is >98% pure before attempting crystallization.[11]

The Art of Crystallization: From Solution to Single Crystal

Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[1] For organic acids, several methods can be employed.[12][13]

Common Crystallization Techniques:
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[13]

Experimental Protocol: Crystallization Screening
  • Solvent Selection: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, water). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Trial Crystallizations: Set up small-scale crystallization trials using the techniques mentioned above with promising solvent systems. For 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane is a good starting point for slow evaporation or vapor diffusion.

  • Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), they are carefully harvested using a loop and immediately prepared for mounting on the diffractometer.

The Definitive Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry, offering an unambiguous structural confirmation.[14][15]

Xray_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head & center in X-ray beam C Data Reduction B->C Integrate reflection intensities D Structure Solution (Phase Problem) C->D Correct for experimental factors E Structure Refinement D->E Build initial atomic model F Structural Validation & Analysis E->F Optimize model against experimental data

Experimental Protocol: X-ray Data Collection and Structure Solution
  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[14][16] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete diffraction pattern on a detector.[16][17]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the fit. This iterative process yields the final, precise atomic coordinates, bond lengths, and angles.[3]

A Comparative Analysis: The Broader Analytical Toolkit

While X-ray crystallography provides a definitive solid-state structure, a comprehensive analysis for publication or regulatory submission requires corroborating evidence from other techniques.[18][19] The following methods provide complementary information.

Analytical_Techniques cluster_info Information Gained Compound Purified Compound MS Mass Spectrometry (MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Xray X-ray Crystallography Compound->Xray MS_info Molecular Weight & Elemental Formula MS->MS_info FTIR_info Functional Groups FTIR->FTIR_info NMR_info Connectivity & Chemical Environment NMR->NMR_info Xray_info 3D Structure & Stereochemistry Xray->Xray_info

Mass Spectrometry (MS)
  • Principle: Measures the mass-to-charge ratio (m/z) of ionized molecules.[20]

  • Application: High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy by providing a precise molecular weight.[21][22][23] The fragmentation pattern can also offer clues about the molecule's structure.[24]

  • Expected Data for C₁₉H₂₄O₆: An exact mass corresponding to the molecular formula would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.[25][26]

  • Application: ¹H NMR provides information on the number and types of protons and their neighboring protons. ¹³C NMR shows the number and types of carbon atoms. 2D NMR experiments (like COSY and HMBC) establish the connectivity between atoms, allowing for the assembly of the molecular skeleton.[27] NMR is considered a gold standard for structural determination in solution.[5]

  • Expected Data for C₁₉H₂₄O₆:

    • ¹H NMR: Signals corresponding to the aromatic protons, the methylene of the acetic acid group, the propyl chain protons, and the ethyl ester protons would be observed with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: Resonances for all 19 carbon atoms would be present, including the carboxylic acid carbon, ester carbonyls, aromatic carbons, and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

  • Application: FTIR is excellent for identifying the presence of key functional groups.[28]

  • Expected Data for C₁₉H₂₄O₆:

    • A very broad O-H stretch from the carboxylic acid, typically around 3300-2500 cm⁻¹.[29][30][31]

    • A strong C=O stretch from the carboxylic acid around 1710 cm⁻¹.[29]

    • A strong C=O stretch from the esters around 1735 cm⁻¹.

    • C-O stretching bands.[28]

Performance Comparison

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing.Unambiguous and high-resolution structural data.[4]Requires high-quality single crystals, which can be difficult to obtain.[1] Provides solid-state structure, which may differ from solution conformation.[3]
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformation.Does not require crystallization.[32] Provides data on dynamic processes in solution.Can be complex to interpret for large molecules. Does not directly provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry Molecular weight and elemental formula.[33]High sensitivity, requires very little sample.[18] Provides accurate molecular formula.[21]Provides limited information on connectivity and stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and provides a quick check for expected functionalities.Provides limited information on the overall molecular skeleton. Spectra can be complex.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of a novel compound like 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a multi-faceted process where each analytical technique provides a crucial piece of the puzzle. While mass spectrometry confirms the molecular formula and FTIR identifies the key functional groups, NMR spectroscopy builds the carbon-hydrogen framework and establishes atomic connectivity in solution.

However, for an unequivocal confirmation of the three-dimensional atomic arrangement, bond lengths, bond angles, and absolute stereochemistry, single-crystal X-ray crystallography stands as the definitive technique. The successful acquisition of a crystal structure provides the highest level of confidence and serves as the ultimate validation of the structural hypothesis derived from other spectroscopic methods. In the context of drug development and materials science, where precise structural knowledge is non-negotiable, a comprehensive approach integrating these complementary techniques, with X-ray crystallography as the final arbiter, represents the pinnacle of scientific rigor.[1][2]

References

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  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • Li, J., et al. (Year not available). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

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  • Glennon, R. A., et al. (Year not available). The Development, Validation, and Use of Quantitative Structure Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs. PMC. [Link]

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  • Google Patents.
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  • American Chemical Society. (2019, June 12). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

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